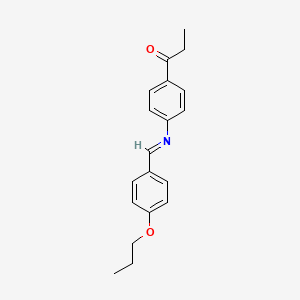
4'-(4-Propoxybenzylideneamino)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Propoxybenzylideneamino)propiophenone is an organic compound with the molecular formula C19H21NO2 It is a derivative of propiophenone, characterized by the presence of a propoxybenzylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Propoxybenzylideneamino)propiophenone typically involves the condensation reaction between 4-propoxybenzaldehyde and 4-aminopropiophenone. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for 4’-(4-Propoxybenzylideneamino)propiophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: 4’-(4-Propoxybenzylideneamino)propiophenone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
4’-(4-Propoxybenzylideneamino)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4’-(4-Propoxybenzylideneamino)propiophenone is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The compound’s structural features suggest it may act as an inhibitor or modulator of certain enzymatic activities, although further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
4-Aminopropiophenone: Shares a similar core structure but differs in the functional groups attached to the aromatic ring.
4-Methylpropiophenone: Another derivative of propiophenone, characterized by a methyl group instead of the propoxybenzylideneamino group.
Uniqueness: 4’-(4-Propoxybenzylideneamino)propiophenone is unique due to the presence of the propoxybenzylideneamino group, which imparts distinct chemical and physical properties
Properties
CAS No. |
41378-78-3 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[4-[(4-propoxyphenyl)methylideneamino]phenyl]propan-1-one |
InChI |
InChI=1S/C19H21NO2/c1-3-13-22-18-11-5-15(6-12-18)14-20-17-9-7-16(8-10-17)19(21)4-2/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
GALZZRGEIOWFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


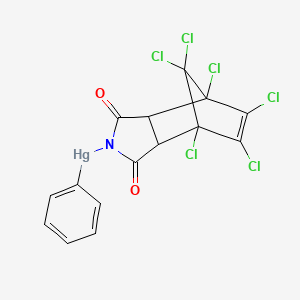
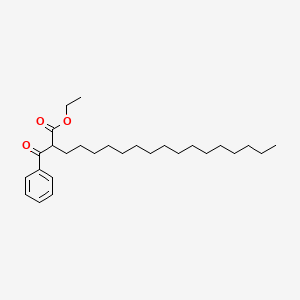
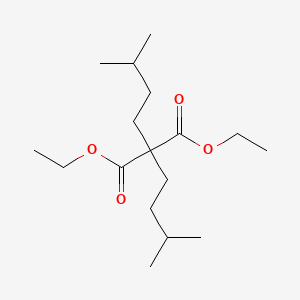
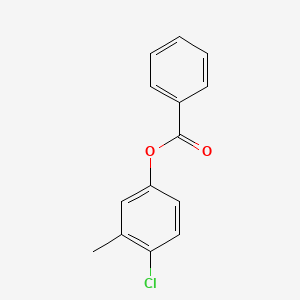
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)

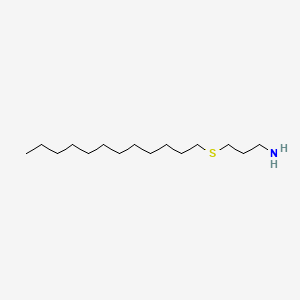

![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966652.png)
